Boc-N-Me-Asp(OMe)-OH
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H19NO6 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
(2S)-4-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12(4)7(9(14)15)6-8(13)17-5/h7H,6H2,1-5H3,(H,14,15)/t7-/m0/s1 |
InChI Key |
YZLLENVINORKDG-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC(=O)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC(=O)OC)C(=O)O |
Origin of Product |
United States |
A Pivotal Building Block in Complex Molecular Architectures and Peptide Chemistry
The incorporation of N-methylated amino acids like Boc-N-Me-Asp(OMe)-OH into peptides can profoundly alter their conformational properties and biological activity. researchgate.netnih.gov The N-methyl group restricts the rotation around the Cα-N bond, influencing the peptide backbone's geometry and predisposing it to adopt specific secondary structures. This conformational constraint is a powerful tool for designing peptides with enhanced receptor affinity and specificity.
Furthermore, N-methylation is a well-established strategy to increase the metabolic stability of peptides. nih.govmerckmillipore.com The presence of the methyl group on the amide nitrogen can sterically hinder the approach of proteases, enzymes that would otherwise rapidly degrade the peptide in biological systems. This increased resistance to enzymatic cleavage is a critical attribute for the development of peptide-based therapeutics with improved in vivo half-lives. The introduction of N-methylated residues can also enhance the membrane permeability of peptides, a crucial factor for oral bioavailability. nih.gov
The use of this compound, with its tert-butyloxycarbonyl (Boc) protecting group on the amine and a methyl ester (OMe) on the side-chain carboxyl group, allows for its selective incorporation into a growing peptide chain using standard solid-phase or solution-phase synthesis protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H19NO6 |
| Molecular Weight | 261.27 g/mol |
| CAS Number | 2044709-98-8 cusabio.com |
| Appearance | Lyophilized powder cusabio.com |
| Purity | Typically ≥95% |
| Storage | Recommended at -20°C cusabio.com |
This data is compiled from commercially available sources for the research-grade chemical.
Significance in Advanced Organic Synthesis
Beyond peptide chemistry, N-methylated amino acid derivatives serve as versatile chiral building blocks in advanced organic synthesis. The stereocenter of the amino acid provides a scaffold for the construction of complex, stereochemically defined molecules. The synthesis of N-methylated amino acids themselves can be challenging, often requiring specific protecting group strategies and methylation conditions to avoid side reactions. nih.gov
One common method for the N-methylation of Boc-protected amino acids involves the use of a strong base, such as sodium hydride (NaH), to deprotonate the amide nitrogen, followed by reaction with an electrophilic methyl source like methyl iodide. wikidot.com This procedure must be carefully controlled to prevent racemization and other unwanted reactions.
The orthogonal protecting groups of Boc-N-Me-Asp(OMe)-OH are central to its utility. The Boc group is acid-labile and can be removed under conditions that leave the methyl ester intact. Conversely, the methyl ester can be hydrolyzed under basic conditions without affecting the Boc group. This differential reactivity allows for the selective unmasking of functional groups at various stages of a complex synthesis, enabling the construction of intricate molecular architectures.
The Historical Context of N Methylated Amino Acid Derivatives in Synthetic Strategies
Strategies for N-Boc Protection in Aspartic Acid Derivatives
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis and organic chemistry due to its stability under a range of conditions and its facile removal under acidic conditions.
Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) Mediated N-Protection Approaches
The most common method for the introduction of the Boc protecting group onto the nitrogen of aspartic acid or its esters is through the use of di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in a mixed solvent system, such as dioxane-water or THF-water, in the presence of a base to neutralize the newly formed carbamic acid.
A general procedure involves dissolving the aspartic acid derivative in a suitable solvent mixture and then adding Boc₂O, often in a slight excess. A base, such as sodium bicarbonate or triethylamine (B128534), is added to maintain a basic pH, which facilitates the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the product, N-Boc-aspartic acid derivative, can be isolated through standard work-up procedures involving extraction and purification. For instance, L-aspartic acid can be reacted with Boc₂O in a mixture of acetone (B3395972) and water with triethylamine as the base to yield the Boc-protected amino acid. semanticscholar.org
| Starting Material | Reagents | Solvent | Base | Typical Yield | Reference |
| L-Aspartic Acid | (Boc)₂O | Acetone/Water | Triethylamine | High | semanticscholar.org |
| L-Aspartic Acid β-methyl ester Hydrochloride | (Boc)₂O | THF/Water | NaHCO₃ | Not specified | nih.gov |
| Amino Acid | (Boc)₂O | Dioxane/Water | NaHCO₃ | Good to Excellent | researchgate.net |
Orthogonal Protecting Group Strategies in Conjunction with Boc
In the synthesis of complex molecules derived from aspartic acid, it is often necessary to employ an orthogonal protecting group strategy. This allows for the selective removal of one protecting group in the presence of others. When the α-amino group is protected by a Boc group (which is acid-labile), other functional groups can be protected with groups that are stable to acid but can be removed under different conditions.
For example, the side-chain carboxyl group of aspartic acid can be protected as a benzyl (B1604629) (Bzl) or fluorenylmethyl (Fm) ester. The benzyl group is removable by hydrogenolysis, while the Fmoc group is base-labile, typically removed with piperidine (B6355638). nih.govnih.gov This orthogonality is crucial in peptide synthesis for forming specific amide bonds or for side-chain modifications. nih.govscienceopen.com For instance, the synthesis of Nα-Boc-L-aspartic acid-γ-fluorenylmethyl ester involves protecting the α-carboxyl group temporarily to allow for the selective esterification of the side-chain, followed by reprotection of the α-amino group with Boc. scienceopen.comst-andrews.ac.uk
| α-Amino Protecting Group | Side-Chain Protecting Group | Deprotection Condition for Side-Chain Group | Reference |
| Boc (acid-labile) | Benzyl (Bzl) ester | Hydrogenolysis | nih.gov |
| Boc (acid-labile) | Fluorenylmethyl (OFm) ester | Base (e.g., piperidine) | scienceopen.com |
| Fmoc (base-labile) | tert-Butyl (tBu) ester | Acid (e.g., TFA) | nih.gov |
Synthesis of N-Methylated Aspartic Acid Scaffolds
N-methylation of amino acids can enhance the pharmacokinetic properties of peptides. organic-chemistry.org The synthesis of N-methylated aspartic acid derivatives requires careful control to achieve regioselectivity and maintain stereochemical integrity.
Regioselective N-Methylation Techniques
The selective methylation of the α-amino group of a Boc-protected aspartic acid derivative can be challenging due to the presence of other nucleophilic sites. A common method involves the use of a strong base to deprotonate the N-H of the Boc-protected amine, followed by reaction with a methylating agent like methyl iodide. The choice of base and reaction conditions is critical to avoid side reactions. For instance, sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is often used. rsc.org It has been proposed that the sodium cation can chelate with the carboxylate group, directing the methylation to the nitrogen atom. organic-chemistry.org
Another approach involves the use of milder methylating agents or catalytic methods. For example, a magnesium-catalyzed reduction of N-Boc protected amines can yield N-methyl amines.
| Substrate | Methylating Agent | Base/Catalyst | Solvent | Key Feature | Reference |
| Boc-Valine | Methyl Iodide | NaH | THF | Chelation-controlled selectivity | organic-chemistry.org |
| N-Boc protected amines | - | MgBu₂ (catalyst), HBpin (reductant) | Solvent-free | Reduction of carbamate (B1207046) to methylamine |
Stereocontrolled Introduction of the N-Methyl Group
Maintaining the stereochemical integrity of the chiral center at the α-carbon during N-methylation is paramount. Racemization can occur under harsh basic conditions. One strategy to achieve stereocontrolled N-methylation is to use a chiral auxiliary. For example, an N-benzoylalanine derivative with a chiral alcohol auxiliary can be converted into a chiral dianion, which then undergoes diastereoselective alkylation. scienceopen.com While this example is for α-methylation, the principle can be extended to N-methylation with appropriate modifications.
Another approach involves the use of chiral phase-transfer catalysts for the alkylation of Schiff bases of amino acid esters, which has shown high enantioselectivity. chempep.com More directly, for N-methylation, methods have been developed that are reported to be non-epimerizing. nih.gov For instance, a protocol for the N-methylation of Boc-protected amino acids using methyl iodide and sodium hydride has been reported to proceed without racemization under carefully controlled conditions. rsc.org The use of triflate esters of α-hydroxy acids, followed by Sₙ2 displacement with an amine, proceeds with inversion of configuration, offering a stereocontrolled route to N-substituted amino acids. organic-chemistry.org
| Method | Key Feature | Stereochemical Outcome | Reference |
| Chiral Auxiliary (e.g., (-)-8-phenylmenthol) | Diastereoselective alkylation of a chiral dianion | High diastereomeric ratios | scienceopen.com |
| Chiral Phase-Transfer Catalysis | Enantioselective alkylation of aldimine Schiff bases | High enantioselectivity | chempep.com |
| Triflate ester displacement | Sₙ2 reaction with inversion of configuration | Controlled stereochemistry | organic-chemistry.org |
Esterification Protocols for β-Carboxyl Functionalization
The final step in the synthesis of this compound involves the selective esterification of the β-carboxyl group. This requires that the α-carboxyl group is either already protected or that the reaction conditions favor esterification at the β-position.
One common strategy for selective esterification of the side-chain carboxyl group of aspartic acid involves the formation of an internal anhydride (B1165640) or an oxazolidinone derivative, which temporarily protects the α-carboxyl and α-amino groups. nih.govscienceopen.comst-andrews.ac.uk For instance, N-Cbz-L-aspartic acid can be treated to form a 5-oxo-4-oxazolidinone ring, allowing for the esterification of the free side-chain carboxyl group. Subsequent acidolysis removes the temporary protecting groups, and the α-amino group can then be reprotected with Boc. scienceopen.com
Alternatively, if starting with N-Boc-N-methyl-aspartic acid, direct esterification methods can be employed. However, these methods must be mild enough to avoid racemization or removal of the Boc group. Fischer esterification, using an alcohol in the presence of an acid catalyst, is a classic method, but may not be suitable due to the acid-lability of the Boc group. acs.org A more compatible method involves the use of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). researchgate.net However, this method can be prone to racemization, especially for aspartic and glutamic acid derivatives. researchgate.net
A milder approach for the preparation of methyl esters is the use of trimethylchlorosilane (TMSCl) in methanol (B129727), which has been shown to be effective for the esterification of N-Boc-α-amino acids. acs.org
| Starting Material | Esterification Reagent | Catalyst/Activator | Key Feature | Reference |
| Nα-CBZ-L-aspartic acid | Alcohol | Formation of 5-oxo-4-oxazolidinone | Selective β-esterification | scienceopen.com |
| N-protected α-amino acid | Alcohol | Carbodiimide (DCC/DIC) | DMAP | Potential for racemization |
| N-Boc-α-amino acid | Methanol | Trimethylchlorosilane (TMSCl) | Mild conditions | acs.org |
| N-Boc-β³-amino acid | Methyl Iodide | K₂CO₃ | - |
Methanolysis and Methyl Ester Formation Methodologies
The formation of the methyl ester on the side chain of aspartic acid is a critical step in the synthesis of precursors to this compound. Standard esterification procedures are often adapted for amino acids, requiring protection of the α-amino group to prevent unwanted side reactions.
One widely used and convenient method for the esterification of amino acids involves the use of methanol in the presence of an activating agent such as trimethylchlorosilane (TMSCl) or thionyl chloride (SOCl₂). nih.govresearchgate.netrsc.org The reaction with TMSCl and methanol is efficient for various amino acids, including natural, aromatic, and aliphatic types, and proceeds under mild, room temperature conditions to produce amino acid methyl ester hydrochlorides in good to excellent yields. nih.govresearchgate.netgoogle.com The general procedure involves suspending the amino acid in methanol, followed by the slow addition of TMSCl. The mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC). nih.gov
This method can be applied to N-Boc-protected amino acids. For instance, N-Boc-α-amino acids can be transformed into their corresponding methyl esters. nih.gov A typical procedure would first involve the esterification of the amino acid using SOCl₂ in methanol, where the mixture is refluxed. Following the formation of the amino acid methyl ester hydrochloride, the N-Boc protecting group is introduced by reacting the ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium bicarbonate (NaHCO₃). rsc.org
Another approach involves the direct methanolysis of a corresponding anhydride. For example, N-protected aspartic anhydrides, such as Boc-L-Aspartic anhydride, can serve as precursors. google.comchemicalbook.com The opening of the anhydride ring with methanol would lead to the formation of a mono-methyl ester.
Table 1: Reagents for Methyl Ester Formation of Amino Acids
| Reagent System | Substrate | Conditions | Outcome | Reference(s) |
|---|---|---|---|---|
| Trimethylchlorosilane (TMSCl) / Methanol | Amino Acids | Room Temperature | Amino acid methyl ester hydrochlorides | nih.govresearchgate.netgoogle.com |
| Thionyl Chloride (SOCl₂) / Methanol | Amino Acids | Reflux | Amino acid methyl ester hydrochlorides | rsc.org |
| Di-tert-butyl dicarbonate (Boc₂O) / NaHCO₃ | Amino acid methyl ester hydrochloride | Room Temperature | N-Boc-amino acid methyl ester | rsc.org |
| Formic Acid / Acetic Anhydride | L-Aspartic Acid | ~50°C | N-formyl-L-aspartic anhydride | google.com |
Lewis Acid-Catalyzed Esterification (e.g., TiCl₄-mediated)
Lewis acids are effective catalysts for esterification reactions, operating under mild and neutral conditions. nih.gov Titanium tetrachloride (TiCl₄) has emerged as a particularly effective reagent for the direct esterification of carboxylic acids, including N-protected amino acids, with alcohols. nih.govmdpi.com This method avoids the need for strong bases and typically results in high yields and purity. nih.gov
The proposed mechanism for TiCl₄-mediated esterification involves the coordination of the titanium center to the carbonyl oxygen of the carboxylic acid. researchgate.netnih.gov This activation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. For the synthesis of dipeptides, it is hypothesized that TiCl₄ interacts with the N-protected amino acid in a pyridine (B92270) solvent to form an activated intermediate, which then readily reacts with an amino acid methyl ester. nih.govresearchgate.net This process has been shown to be compatible with various protecting groups, including Boc, and preserves the stereochemical integrity of the chiral centers. nih.gov The reaction conditions are generally mild, and the workup is often simplified to filtration through a silica (B1680970) gel column. nih.gov
This methodology can be applied to the esterification of the side-chain carboxyl group of an N-Boc-N-methyl-aspartic acid derivative. The use of TiCl₄ as a Lewis acid catalyst provides an efficient route to form the methyl ester, a key structural feature of this compound.
Table 2: TiCl₄-Mediated Reactions
| Reactants | Reagent | Solvent | Conditions | Product | Reference(s) |
|---|---|---|---|---|---|
| Carboxylic Acid, Alcohol | TiCl₄ | Dichloromethane (B109758) or Hexane | Room Temperature, 8-20 h | Carboxylic Ester | nih.govmdpi.com |
| N-Fmoc-L-phenylalanine, Alanine methyl ester HCl | TiCl₄ | Pyridine | Microwave, 40°C | Dipeptide | researchgate.net |
| N-protected amino acid, Amino acid methyl ester | TiCl₄ | Pyridine | Stirring | Dipeptide | nih.gov |
Synthesis of Unnatural Chiral α-Amino Acids utilizing Aspartic Acid Derivatives
Aspartic acid and its derivatives are valuable chiral building blocks for the synthesis of unnatural α-amino acids (UAAs). chemrxiv.orgnih.govbioascent.com These UAAs are crucial in medicinal chemistry and drug discovery for creating peptidomimetics with enhanced properties. bioascent.com
One innovative strategy leverages the side-chain carboxylic acid of aspartate derivatives as a radical precursor in decarboxylative cross-coupling reactions. bioascent.com Researchers have demonstrated that under Ag/Ni-electrocatalytic conditions, N-protected aspartic acid derivatives can be coupled with a wide range of heteroaryl halides. bioascent.com This method provides a direct and operationally simple route to novel, enantiopure UAAs from inexpensive starting materials. chemrxiv.org
Another approach utilizes aspartic acid derivatives as chiral sources in visible-light-mediated radical reactions. nih.gov In these protocols, the aspartic acid derivative acts as both a chiral template and a radical precursor, which can then react with various radical acceptors like olefins and alkynes to generate diverse and complex UAAs with high yields. nih.gov Negishi cross-coupling reactions have also been employed to synthesize complex amino acid derivatives, including those derived from aspartic acid. nih.gov
These methodologies highlight the versatility of the aspartic acid scaffold in asymmetric synthesis, enabling the construction of a vast array of structurally diverse and functionally important unnatural amino acids.
Multi-Component Reactions Incorporating this compound
Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov These reactions are highly atom-economical and efficient. N-protected amino acids and their derivatives are valuable components in MCRs such as the Ugi and Passerini reactions. nih.govnih.gov
The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. Natural and unnatural amino acids can serve as the carboxylic acid and/or amine component. researchgate.net For instance, an N-protected amino acid derived aldehyde can be used as the carbonyl component in a Passerini three-component reaction (P-3CR), which involves an isocyanide and a carboxylic acid. nih.gov This strategy has been used to create complex protease inhibitor scaffolds. nih.gov
A derivative like this compound could potentially be incorporated into MCRs in several ways. The free carboxylic acid can act as the acid component in a Ugi reaction. Alternatively, if the carboxylic acid is converted to an aldehyde, it could serve as the carbonyl component. The N-methylated amine, after deprotection of the Boc group, could function as the amine component. The versatility of MCRs allows for the generation of diverse, peptide-like structures and heterocyclic scaffolds from amino acid-based starting materials. nih.govresearchgate.net
Synthesis of Diketopiperazine Derivatives from Boc-Protected Amino Acids
Diketopiperazines (DKPs) are cyclic dipeptides that represent an important class of scaffolds in medicinal chemistry due to their conformational rigidity and biological activity. nih.govresearchgate.net The synthesis of DKPs often involves the cyclization of a dipeptide precursor.
A common method for synthesizing DKPs starts with the coupling of two amino acids, one of which is often N-protected (e.g., with Boc) and the other C-protected (e.g., as a methyl ester). nih.govacs.org Following the formation of the linear dipeptide, the protecting groups are removed, and the resulting dipeptide ester undergoes intramolecular cyclization to form the DKP ring.
For the synthesis of N-methylated DKPs, N-methylated amino acids are used as precursors. nih.gov Solid-phase synthesis is a particularly effective method, where a resin-bound N-methylated dipeptide is treated with a base like piperidine to induce cyclative release from the support, yielding the enantiomerically pure N-methylated DKP. nih.gov Research has shown that N-methylation can significantly increase the solubility of the resulting DKP derivatives. nih.gov
A facile protocol for synthesizing mono-Boc-protected DKPs has been developed using N-protected amino acids and amino acid methyl esters. nih.govacs.org This multi-step sequence includes dipeptide formation, cyclization, Boc-protection, and subsequent deprotection of another protecting group to yield the desired mono-Boc-DKP, which serves as a versatile building block for further peptide elongation. nih.govacs.org
Table 3: Examples of Synthesized Diketopiperazine (DKP) Derivatives
| DKP Derivative | Precursors | Key Reaction Steps | Reference(s) |
|---|---|---|---|
| Mono-Boc-DKPs | N-PMB-amino acids, Amino acid methyl esters | Dipeptide formation, Cyclization to PMB-DKP, Boc-protection, PMB-deprotection | nih.govacs.org |
| N-methylated DKPs | N-methylated resin-bound dipeptide | Cyclative release with piperidine | nih.gov |
| N-substituted DKPs | Iminodiacetic acid, α-amino acid | Solid-phase synthesis, Intramolecular amide formation | researchgate.net |
Peptide Bond Formation Reactions
This compound serves as a key building block in the synthesis of peptides containing an N-methylated aspartic acid residue. The methodologies for incorporating this amino acid derivative can be broadly categorized into solution-phase and solid-phase techniques, with recent advancements exploring continuous and solventless approaches. The success of these methods hinges on the effective activation of the carboxylic acid group to facilitate amide bond formation with a free amino group of another amino acid or peptide chain.
The choice of coupling reagents is critical for achieving high yields and minimizing side reactions during peptide synthesis. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), are commonly used to activate the carboxylic acid of this compound. bachem.comnih.gov However, their use alone can lead to side reactions and racemization. oxymapure.com To mitigate these issues, additives are incorporated. oxymapure.com
The combination of DIC with ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) has proven to be a highly efficient system. nih.govresearchgate.net OxymaPure acts as a superior additive, converting the carboxylic acid into a more stable and highly reactive O-acylisourea intermediate, which minimizes racemization and other side reactions. nih.govoxymapure.com This combination is effective in both solid-phase and solution-phase synthesis. oxymapure.com The OxymaPure/DIC system has demonstrated clear superiority over HOBt/DIC in terms of purity and yield in the synthesis of complex molecules. nih.gov
Similarly, the use of EDC in conjunction with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is another effective strategy. HOAt is known to be a highly efficient additive, and reagents based on it are successful in couplings, including those involving sterically hindered N-methyl-amino acids. bachem.comsigmaaldrich.com The pyridine nitrogen in HOAt is thought to provide anchimeric assistance during the coupling reaction, enhancing its efficiency. sigmaaldrich.com
The optimization of these coupling reactions involves adjusting stoichiometry, reaction times, and temperature. For instance, in-situ activation, where the protected amino acid and the additive are mixed with the amino component before the carbodiimide is added, often yields better results. oxymapure.com
Table 1: Comparison of Coupling Reagent Systems
| Coupling System | Components | Key Advantages | Application |
|---|---|---|---|
| DIC/OxymaPure | N,N'-Diisopropylcarbodiimide / Ethyl 2-cyano-2-(hydroxyimino)acetate | High yield, low racemization, non-explosive, compatible with green solvents. nih.govoxymapure.com | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis. oxymapure.com |
| EDC/HOAt | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide / 1-Hydroxy-7-azabenzotriazole | High coupling rates, effective for N-methyl amino acids. bachem.com | Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Peptide Synthesis. |
In solution-phase synthesis, this compound is coupled with another amino acid ester in an appropriate organic solvent. The reaction typically involves the pre-activation of the carboxylic acid group of this compound with a coupling reagent cocktail, such as DIC/OxymaPure, before the addition of the amino component. nih.govoxymapure.com A tertiary base like N,N-diisopropylethylamine (DIEA) is often added to neutralize the hydrochloride salt of the amino acid ester and to facilitate the reaction. nih.gov
The general protocol involves dissolving this compound and the coupling additive in a solvent like dimethylformamide (DMF). oxymapure.com The carbodiimide is then added, and the mixture is allowed to pre-activate for a short period before being combined with the amino acid ester and a base. nih.govoxymapure.com The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). nih.gov Upon completion, the product is isolated through a series of work-up steps, including extraction and purification by chromatography. nih.govrsc.org
This compound is well-suited for integration into Solid-Phase Peptide Synthesis (SPPS) protocols, particularly using the Boc/Bzl protection strategy. peptide.compeptide.com In this approach, the peptide chain is assembled stepwise while anchored to an insoluble polymer support. nih.gov The general cycle of SPPS involves the deprotection of the N-terminal Boc group, washing, coupling of the next Boc-protected amino acid (such as this compound), and another washing step. bachem.com
The Boc protecting group is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM). peptide.comnih.gov Following deprotection, the resulting TFA salt is neutralized, often using a base like DIEA, to liberate the free amine for the subsequent coupling step. peptide.com The coupling of this compound is then carried out using an excess of the amino acid and efficient coupling reagents like DIC/OxymaPure to ensure the reaction goes to completion. oxymapure.comiris-biotech.de The solid support allows for easy removal of excess reagents and byproducts by simple filtration and washing, which is a major advantage of SPPS. iris-biotech.de
Recent innovations in peptide synthesis have focused on developing more sustainable methods, such as continuous and solventless approaches. Reactive extrusion, a form of mechanochemistry, has been successfully applied to the solventless synthesis of dipeptides and tripeptides. researchgate.net This method utilizes a twin-screw extruder to mix and react the starting materials in the absence of a solvent. researchgate.net
The coupling of a Boc-protected amino acid with an amino acid ester can be achieved using DIC and OxymaPure in an extruder pre-heated to around 40°C. researchgate.net This approach has been demonstrated in the continuous synthesis of aspartame, showcasing its potential for large-scale production with high productivity and no epimerization. researchgate.net This solvent-free method aligns with the principles of green chemistry by significantly reducing the use of hazardous organic solvents commonly employed in traditional peptide synthesis. researchgate.netresearchgate.net
Stereochemical Integrity in Transformations
Maintaining the stereochemical integrity of the chiral center in this compound during peptide bond formation is paramount to ensure the biological activity of the final peptide. The primary risk to stereochemical integrity is epimerization or racemization.
Epimerization at the α-carbon of an amino acid can occur during the activation of its carboxyl group. The highly reactive intermediate, particularly the O-acylisourea formed with carbodiimides, can be susceptible to deprotonation at the α-carbon, leading to a loss of chiral purity. oxymapure.com This is a significant concern, especially for N-methylated amino acids.
The use of coupling additives is the most effective strategy to suppress racemization. bachem.com Additives like OxymaPure and HOAt function by rapidly converting the O-acylisourea into a more stable active ester. oxymapure.com This active ester is sufficiently reactive to form the peptide bond efficiently but is significantly less prone to racemization than the O-acylisourea intermediate. oxymapure.com Studies have consistently shown that OxymaPure is a highly effective racemization suppressant, superior to older additives like HOBt. oxymapure.com
For particularly sensitive couplings, such as with cysteine, a pre-activation step where the protected amino acid, additive, and carbodiimide are reacted for a few minutes before adding the amino component can help minimize racemization. oxymapure.com The choice of base can also influence the extent of racemization, with weaker bases sometimes being recommended in high-risk cases. bachem.com The development of solventless synthesis methods has also shown promise in producing peptides with no epimerization detected. researchgate.net
Table 2: Factors Influencing Stereochemical Integrity
| Factor | Influence on Racemization | Mitigation Strategy |
|---|---|---|
| Coupling Reagent | Carbodiimides alone can lead to highly reactive intermediates prone to racemization. oxymapure.com | Use of additives like OxymaPure or HOAt to form more stable active esters. oxymapure.com |
| Activation Method | Prolonged exposure to activating agents can increase the risk. | In-situ activation or controlled pre-activation times. oxymapure.com |
| Base | Strong bases can promote epimerization. | Use of weaker bases like sym-collidine in sensitive cases. bachem.com |
| Solvent | Polar, aprotic solvents are standard but reaction conditions matter. | Exploration of solventless techniques like reactive extrusion. researchgate.net |
Aspartimide Formation and Control Strategies
A critical side reaction associated with aspartic acid derivatives in peptide synthesis is the formation of a cyclic aspartimide (succinimide) intermediate. This process is particularly relevant for this compound due to the presence of the N-methyl group, which can influence the kinetics and thermodynamics of the cyclization.
Aspartimide formation occurs through an intramolecular cyclization where the nitrogen of the succeeding peptide bond attacks the β-carbonyl group of the aspartyl residue, leading to the release of the side-chain protecting group. In the case of an N-methylated aspartic acid derivative, a base-catalyzed ring closure can lead to the formation of an N-methylated aspartimide, specifically DL-alpha-methylamino-succinimide. nih.gov This side reaction is problematic as it can lead to a mixture of α- and β-peptides upon ring opening, which are often difficult to separate, and can also result in epimerization at the α-carbon of the aspartic acid residue. iris-biotech.de
The propensity for aspartimide formation is highly sequence-dependent, with Asp-Gly, Asp-Ala, and Asp-Ser sequences being particularly susceptible. peptide.com While much of the research has focused on Fmoc-based solid-phase peptide synthesis (SPPS), the fundamental mechanisms are applicable to Boc-chemistry as well. The reaction is promoted by both acidic and basic conditions. peptide.com
Several strategies have been developed to control and suppress aspartimide formation, which can be adapted for use with this compound:
Sterically Hindered Side-Chain Protecting Groups: The use of bulkier ester groups on the aspartic acid side chain can sterically hinder the intramolecular cyclization. For instance, replacing the methyl ester with a more sterically demanding group can reduce the rate of aspartimide formation. iris-biotech.de
Modification of Reaction Conditions: In Fmoc-SPPS, adding HOBt to the piperidine solution used for Fmoc deprotection has been shown to reduce aspartimide formation. peptide.com For Boc-SPPS, careful control of the coupling and deprotection steps is crucial.
Backbone Protection: The introduction of a protecting group on the amide nitrogen of the preceding amino acid can effectively block aspartimide formation. The 2-hydroxy-4-methoxybenzyl (Hmb) and 2,4-dimethoxybenzyl (Dmb) groups are commonly used for this purpose in Fmoc chemistry and are removed during the final TFA cleavage. peptide.com
| Control Strategy | Mechanism | Applicability to this compound |
| Bulky Side-Chain Esters | Steric hindrance of the intramolecular cyclization reaction. iris-biotech.de | Applicable by synthesizing analogs with bulkier esters instead of the methyl ester. |
| Additive in Deprotection | Reduces the basicity of the deprotection solution (in Fmoc-SPPS). peptide.com | Less directly applicable to standard Boc-deprotection with strong acids, but careful pH control during workup is important. |
| Backbone Protection (e.g., Hmb, Dmb) | Prevents the nucleophilic attack of the amide nitrogen required for cyclization. peptide.com | Applicable by incorporating a dipeptide unit with backbone protection preceding the this compound residue. |
Chemical Modifications of the α-Carboxyl Group
The free α-carboxyl group of this compound is a key site for chemical modification, primarily for the formation of amide and ester bonds in peptide synthesis and other derivatizations.
Standard peptide coupling reagents can be employed to activate the α-carboxyl group for reaction with an amine. These reagents convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the amino group of another amino acid or molecule. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and reduce racemization. bachem.com Phosphonium and uronium salts, such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), are also highly effective. google.com
The α-carboxyl group can also be esterified. This can be achieved through various methods, including reaction with an alcohol in the presence of an acid catalyst or using alkylating agents like alkyl halides with a base. For instance, N-Boc protected amino acids can be esterified using an alkyl halide in acetonitrile (B52724) with potassium carbonate. researchgate.net
Derivatization and Functionalization of the N-Methyl Amine and Methyl Ester Moieties
The N-methyl amine of this compound is protected by the Boc group, which is generally stable under basic and nucleophilic conditions. nih.gov Further derivatization at this position typically requires prior removal of the Boc group. Once deprotected, the secondary amine can undergo various reactions, such as acylation or alkylation, to introduce different functional groups.
The methyl ester on the side chain can be hydrolyzed to the corresponding carboxylic acid under basic conditions, for example, using sodium hydroxide (B78521) in methanol. peptide.com This process must be carefully controlled to avoid concomitant hydrolysis of the Boc group or other sensitive functionalities in a larger molecule. The resulting carboxylic acid can then be coupled to amines or alcohols using standard coupling chemistry.
Alternatively, the methyl ester can be converted to an amide through ammonolysis, which involves reaction with ammonia (B1221849) or a primary or secondary amine. nih.gov For instance, N-methyl-DL-aspartic acid dimethyl ester can be converted to the corresponding diamide (B1670390) by treatment with methylamine. nih.gov
Deprotection Strategies for Boc and Methyl Ester Groups
The selective or simultaneous deprotection of the Boc and methyl ester groups is a critical step in the utilization of this compound in synthetic chemistry. The choice of deprotection strategy depends on the desired final product and the presence of other protecting groups in the molecule.
The Boc group is characteristically acid-labile and is typically removed using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). mdpi.com The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by fragmentation to release the free amine, carbon dioxide, and isobutene. nih.gov Scavengers like triisopropylsilane (B1312306) (TIS) or water are often added to trap the reactive tert-butyl cation generated during this process, preventing side reactions with sensitive residues like tryptophan or methionine. mdpi.com Milder acidic conditions, such as using a choline (B1196258) chloride/p-toluenesulfonic acid deep eutectic solvent, have also been reported for Boc deprotection. chempep.com
The methyl ester can be deprotected under various conditions. Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent is a common method. nih.gov However, this method is not orthogonal to base-labile protecting groups. Alternatively, enzymatic hydrolysis can offer a milder and more selective approach. For non-hydrolytic cleavage, reagents like bis(tributyltin) oxide have been shown to efficiently cleave methyl esters in aprotic solvents. nih.gov Another approach involves the use of aluminium trichloride (B1173362) and N,N-dimethylaniline.
Orthogonal Deprotection is possible due to the different lability of the Boc and methyl ester groups. The Boc group can be selectively removed under acidic conditions while leaving the methyl ester intact. Conversely, the methyl ester can be selectively cleaved under basic or other non-acidic conditions without affecting the Boc group. This orthogonality is a key feature in the strategic design of complex synthetic routes.
| Protecting Group | Deprotection Reagent(s) | Conditions | Key Considerations |
| Boc (tert-butyloxycarbonyl) | Trifluoroacetic acid (TFA) | Anhydrous, often with scavengers (e.g., TIS, water) | Formation of tert-butyl cation can lead to side reactions. mdpi.com |
| Hydrochloric acid (HCl) | In an organic solvent (e.g., dioxane, ether) | Can be used for global deprotection. nih.gov | |
| Choline chloride/p-toluenesulfonic acid | Deep eutectic solvent | A "greener" alternative to strong acids. chempep.com | |
| Methyl Ester | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | Aqueous/organic solvent mixture | Basic conditions may not be compatible with all protecting groups. nih.gov |
| Bis(tributyltin) oxide | Aprotic solvent | Chemoselective cleavage. nih.gov | |
| Aluminium trichloride / N,N-dimethylaniline | Dichloromethane | Selective for methyl esters. |
Advanced Applications of Boc N Me Asp Ome Oh As a Chiral Building Block
Design and Synthesis of N-Methylated Peptidic and Peptidomimetic Structures
The introduction of N-methylation into a peptide backbone can profoundly alter its biological and physical characteristics. Boc-N-Me-Asp(OMe)-OH is an exemplary reagent for this purpose, facilitating the creation of peptides with enhanced therapeutic potential.
A primary challenge in the development of peptide-based therapeutics is their susceptibility to degradation by proteases in the body. N-methylation of the peptide backbone is a widely adopted strategy to confer resistance to this enzymatic cleavage. The presence of a methyl group on the amide nitrogen sterically hinders the approach of proteolytic enzymes, which are often unable to recognize or effectively bind to the N-methylated peptide bond. This modification significantly increases the proteolytic stability of the amide bond.
Table 1: Impact of N-Methylation on Peptide Stability
| Peptide Modification | Effect on Proteolytic Stability | Rationale |
| N-Methylation | Increased | Steric hindrance at the peptide bond prevents protease recognition and cleavage. |
| Unmodified Peptide | Susceptible | The standard peptide bond is a natural substrate for a wide range of proteases. |
The three-dimensional structure of a peptide is intimately linked to its biological activity. The introduction of N-methylated amino acids, such as N-Me-Asp(OMe), can impose significant conformational constraints on the peptide backbone. The steric bulk of the N-methyl group can restrict the rotation around the Cα-N bond, thereby limiting the accessible conformational space of the peptide.
This conformational restriction can be a powerful tool in peptide design. By "locking" a peptide into a specific bioactive conformation, it is possible to enhance its binding affinity and selectivity for its target receptor or enzyme. The synthesis of such conformationally constrained analogs often involves the use of building blocks like this compound in solid-phase or solution-phase peptide synthesis. sigmaaldrich.com
Construction of Complex Non-Peptidic Molecules
The utility of this compound extends beyond peptide chemistry into the realm of traditional organic synthesis, where it serves as a versatile chiral starting material for the construction of complex, non-peptidic molecules.
Aspartic acid and its derivatives are valuable precursors for the synthesis of a wide variety of heterocyclic compounds. The functional groups present in these molecules provide multiple reaction sites for cyclization reactions. For instance, monoaldehydes derived from N-protected aspartic acid diesters can be reacted with precursors of vicinal tricarbonyl esters to form electrophilic products that can then be converted to heterocyclic derivatives. researchgate.net While specific examples utilizing this compound are not extensively documented, its structural similarity to other N-protected aspartic acid derivatives suggests its potential in analogous synthetic routes to generate substituted pyrrolidines, piperidines, and other nitrogen-containing heterocycles. researchgate.net
Chiral pool synthesis, which utilizes readily available chiral molecules as starting materials, is a powerful strategy in the total synthesis of natural products. Boc-protected amino acids are frequently employed as chiral building blocks in these synthetic endeavors. For example, the total synthesis of complex natural products like lipovelutibols has utilized Boc-protected amino acids and dipeptides as key fragments. acs.org The defined stereochemistry of this compound makes it an attractive starting material for the enantioselective synthesis of natural products or their complex intermediates, where the aspartic acid backbone can be elaborated into more complex structural motifs.
Development of Novel Unnatural Amino Acids and Their Conjugates
This compound can also serve as a platform for the synthesis of novel unnatural amino acids (UAAs). youtube.com The side-chain carboxylate of the aspartic acid moiety can be selectively modified to introduce a wide range of functional groups, leading to the creation of UAAs with unique properties. These novel amino acids can then be incorporated into peptides or used to create bioconjugates.
The development of UAAs is a burgeoning field in chemical biology, enabling the introduction of novel chemical functionalities into proteins and peptides for applications in drug discovery, protein engineering, and diagnostics. youtube.comnih.gov The synthesis often begins with a protected amino acid precursor, and this compound provides a stereochemically defined and orthogonally protected scaffold for such chemical elaborations.
Table 2: Potential Modifications of the this compound Side Chain
| Reaction Type | Functional Group Introduced | Potential Application of Resulting UAA |
| Amide Coupling | Various amides | Probing protein-protein interactions, creating novel peptide structures. |
| Reduction | Alcohol | Introduction of a hydrogen bonding donor, precursor for further functionalization. |
| Grignard Reaction | Tertiary alcohol | Introduction of sterically demanding groups to influence conformation. |
Integration into Supramolecular Structures
The strategic incorporation of this compound as a chiral building block into larger molecular frameworks is pivotal for the development of advanced supramolecular structures. The unique stereochemistry and conformational rigidity imparted by this N-methylated amino acid derivative allow for precise control over the architecture and properties of self-assembling systems. This section explores the principles and documented effects of integrating N-methylated amino acids into supramolecular assemblies, providing a basis for the expected behavior of this compound.
The self-assembly of peptides and related molecules is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, van der Waals forces, and π-π stacking. The introduction of an N-methyl group on the peptide backbone, as in this compound, fundamentally alters these interactions. The most significant consequence is the removal of the amide proton, which eliminates the possibility of forming a hydrogen bond at that position. This disruption of the canonical hydrogen-bonding patterns found in structures like β-sheets can prevent aggregation and increase solubility.
However, the steric hindrance introduced by the N-methyl group also restricts the conformational freedom of the peptide backbone, favoring specific dihedral angles. This conformational control is a powerful tool in designing "foldamers," which are non-natural oligomers with a strong propensity to adopt a specific, well-defined three-dimensional structure. nih.govnih.govwisc.edu By strategically placing this compound within a peptide sequence, it is possible to induce specific turns or helical structures that would otherwise not be favored. These defined conformations can then serve as programmed units for hierarchical self-assembly into more complex and ordered supramolecular architectures.
Research into peptides containing N-methylated amino acids has demonstrated their utility in creating novel materials. For instance, N-methylation has been employed to modulate the aggregation of peptides, in some cases inhibiting the formation of amyloid fibrils by disrupting the necessary β-sheet structures. nih.gov In other contexts, the conformational constraints imposed by N-methylation can drive the formation of unique nanostructures, such as nanotubes, nanofibers, and vesicles, whose morphology is dictated by the specific stereochemistry and sequence of the constituent molecules. The chirality inherent to this compound is critical in this regard, as it can be translated up to the macroscopic level, resulting in supramolecular structures with a defined helicity or other chiral properties.
The table below summarizes the anticipated impact of integrating this compound into a self-assembling peptide, based on established principles of N-methylation in peptide chemistry.
| Property | Standard Peptide (with Asp) | N-Methylated Peptide (with N-Me-Asp) | Rationale |
| Backbone H-Bonding | Capable of forming backbone H-bonds | H-bonding at N-Me-Asp residue is blocked | The amide proton is replaced by a methyl group. |
| Conformational Flexibility | High | Reduced | Steric hindrance from the N-methyl group restricts bond rotation. |
| Secondary Structure Propensity | Favors β-sheets and α-helices | Disrupts β-sheets; can induce specific turns or alternative helices | Inability to form canonical H-bonds alters folding landscape. |
| Proteolytic Stability | Susceptible to enzymatic cleavage | Increased resistance | N-methylation sterically hinders access of proteases to the peptide bond. cipsm.denih.gov |
| Solubility | Can be low due to aggregation | Generally higher | Disruption of intermolecular H-bonding can prevent the formation of insoluble aggregates. |
| Supramolecular Chirality | Can induce chiral assemblies | Can induce highly ordered chiral assemblies | The fixed conformation of the chiral N-methylated residue can lead to more defined chiral transfer. |
Mechanistic Investigations and Reaction Pathway Elucidation
Spectroscopic Analysis of Reaction Intermediates and Transition States (e.g., ¹H and ¹³C NMR)
Spectroscopic methods are crucial for characterizing transient species and stable intermediates in reactions involving Boc-N-Me-Asp(OMe)-OH. While a dedicated repository of spectra for this specific molecule is not publicly available, its expected Nuclear Magnetic Resonance (NMR) features can be predicted based on the analysis of its constituent functional groups and data from analogous compounds. nih.gov
¹H and ¹³C NMR Spectroscopy: The N-methylation of the peptide backbone introduces a singlet in the ¹H NMR spectrum around 2.7-3.1 ppm, corresponding to the N-CH₃ group. This modification eliminates the amide proton, a feature that can be used to monitor the N-methylation reaction's progress. In ¹³C NMR, the N-methyl carbon typically appears in the 30-40 ppm range. The Boc protecting group is characterized by a prominent singlet in the ¹H NMR spectrum at approximately 1.4 ppm (9H) and ¹³C signals around 28 ppm (for the three methyl carbons) and 80 ppm (for the quaternary carbon). The aspartic acid backbone and side-chain protons and carbons would appear at their characteristic shifts, influenced by the electronic effects of the neighboring groups.
These spectroscopic signatures are invaluable for monitoring reactions such as peptide coupling. For instance, the disappearance of the carboxylic acid proton signal and shifts in the α-carbon and carbonyl carbon signals can confirm the formation of a peptide bond.
Predicted NMR Chemical Shifts for this compound
| Atom | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| C(CH₃)₃ | Boc | ~1.4 (s, 9H) | ~28.3 (3C) |
| C(CH₃)₃ | Boc | - | ~80.5 |
| C=O | Boc | - | ~155.5 |
| N-CH₃ | N-Methyl | ~2.8-3.0 (s, 3H) | ~35.0 |
| α-CH | Backbone | ~4.5-4.8 (m, 1H) | ~58-60 |
| β-CH₂ | Side-Chain | ~2.7-2.9 (m, 2H) | ~36-38 |
| O-CH₃ | Side-Chain Ester | ~3.7 (s, 3H) | ~52.0 |
| C=O | Side-Chain Ester | - | ~171.0 |
| C=O | Carboxylic Acid | ~10-12 (br s, 1H) | ~173-175 |
Note: Predicted values are based on standard chemical shift tables and data from similar N-methylated and Boc-protected amino acids. Actual values may vary depending on the solvent and other experimental conditions.
Elucidation of Catalytic Cycles in Organic Transformations
This compound is primarily used in peptide synthesis, a process that relies heavily on catalytic activation. The formation of a peptide bond is kinetically slow and requires the use of coupling reagents, which function as catalysts to activate the carboxylic acid group. luxembourg-bio.com
A general catalytic cycle for peptide bond formation involving this compound and a coupling reagent like HBTU is as follows:
Activation: The carboxylate of this compound attacks the aminium salt (HBTU), leading to the formation of a highly reactive O-acylisourea intermediate.
Intermediate Formation: This intermediate rapidly reacts with an additive, commonly HOBt, to form an active ester (Boc-N-Me-Asp(OMe)-OBt). This step is crucial as the active ester is more stable than the O-acylisourea but still highly reactive towards amines.
Nucleophilic Attack: The amino group of the incoming amino acid or peptide attacks the carbonyl carbon of the active ester. The steric hindrance from the N-methyl group on this compound can make this step more challenging compared to non-methylated amino acids.
Peptide Bond Formation and Catalyst Regeneration: A tetrahedral intermediate is formed, which then collapses to form the new peptide bond, releasing the HOBt molecule. The byproducts from the coupling reagent are also released, allowing the catalytic cycle to continue.
In addition to peptide synthesis, related N-Boc protected compounds can participate in other catalytic reactions, such as iridium-catalyzed asymmetric ring-opening reactions or palladium-catalyzed cross-coupling of the amide bond, though these are less common applications for this specific building block. nsf.govnih.gov
Role of Substrate Structure and Functional Groups in Reaction Selectivity
The unique structure of this compound, with its three key functional groups, plays a defining role in directing reaction selectivity and preventing common side reactions.
N-Methyl Group: The presence of the methyl group on the amide nitrogen introduces significant steric bulk. This has two main consequences:
It restricts the conformational freedom of the peptide backbone, which can be exploited to design peptides with specific secondary structures and enhanced receptor selectivity. springernature.com
It can hinder the approach of the incoming nucleophile during peptide coupling, often requiring longer reaction times or more potent coupling reagents to achieve high yields. nih.gov
Aspartic Acid Side Chain and Aspartimide Formation: Aspartic acid residues are notoriously prone to a debilitating side reaction during peptide synthesis known as aspartimide formation. researchgate.netsigmaaldrich.com This base-catalyzed intramolecular cyclization occurs when the backbone nitrogen attacks the side-chain carbonyl, forming a five-membered succinimide (B58015) ring. This process can lead to a mixture of byproducts and epimerization at the α-carbon. sigmaaldrich.com The functional groups in this compound help mitigate this issue:
The N-methyl group prevents the backbone nitrogen from acting as a nucleophile, thereby directly inhibiting the cyclization mechanism.
The Boc protecting group is used in a strategy that avoids the repetitive use of strong bases like piperidine (B6355638), which is common in Fmoc-based synthesis and is a primary trigger for aspartimide formation. researchgate.netsigmaaldrich.com
The side-chain methyl ester (OMe) is a stable protecting group that prevents the side-chain carboxylate from being available for other side reactions.
This combination of features makes N-methylated aspartic acid derivatives valuable for synthesizing complex peptides where suppressing aspartimide formation is critical. researchgate.net
Kinetic and Thermodynamic Profiling of Key Reactions
The kinetic and thermodynamic properties of reactions involving this compound are largely dictated by the stability of the protecting groups and the steric effects of N-methylation.
Thermodynamics:
Boc Group Stability: The tert-butoxycarbonyl (Boc) group is thermodynamically stable under basic and nucleophilic conditions but is designed to be labile under acidic conditions. Thermal deprotection is also possible but requires high temperatures, indicating its stability under standard reaction conditions (e.g., 37°C). acs.orgresearchgate.net The thermodynamics of deprotection involve the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.
N-Methylation Effect: N-methylation can influence the thermodynamics of peptide folding. It removes a hydrogen bond donor (the N-H group), which can destabilize secondary structures like α-helices and β-sheets that rely on hydrogen bonding. nih.gov
Kinetics:
Peptide Coupling: The most significant kinetic effect observed with this compound is the reduced rate of peptide bond formation. The steric hindrance of the N-methyl group slows down the rate of nucleophilic attack by the incoming amine on the activated carboxyl group. This often necessitates the use of extended coupling times or microwave assistance to drive the reaction to completion. nih.gov
Boc Deprotection: The kinetics of Boc group removal are typically rapid in the presence of strong acids like trifluoroacetic acid (TFA). The presence of a free carboxylate group has been shown to accelerate the rate of thermal Boc deprotection, a factor relevant to the deprotection of the final peptide product if the side-chain ester were to be cleaved first. acs.org
Summary of Kinetic and Thermodynamic Effects of N-Methylation
| Property | Effect of N-Methylation | Rationale |
|---|---|---|
| Peptide Coupling Kinetics | Slower reaction rate | Steric hindrance from the N-methyl group impedes the approach of the amine nucleophile. nih.gov |
| Proteolytic Stability | Increased stability | The N-methyl group sterically shields the adjacent peptide bond from enzymatic cleavage. nih.gov |
| Conformational Dynamics | Increased rigidity, altered preferences | The N-methyl group restricts phi-psi bond rotation and favors the cis amide bond conformation. nih.gov |
| Thermodynamic Stability of Helical Structures | Destabilizing | The removal of the N-H hydrogen bond donor disrupts the hydrogen bonding network essential for helices. |
Analytical Methodologies for Research Scale Characterization and Purity Assessment
Advanced Chromatographic Techniques for Purity and Diastereomeric Excess Determination (e.g., HPLC, UPLC, LC-MS)
Advanced chromatographic techniques are indispensable for assessing the purity and diastereomeric excess of N-methylated amino acid derivatives like Boc-N-Me-Asp(OMe)-OH. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are primary methods for this purpose, often coupled with a mass spectrometry (MS) detector for enhanced specificity and sensitivity (LC-MS).
The separation of stereoisomers, which is critical for N-methylated amino acids that can have more than one chiral center, often requires specialized chiral stationary phases (CSPs) in HPLC. cat-online.com For N-methyl-d-aspartate (NMDA), a related compound, HPLC systems using chiral columns have been developed to resolve enantiomers. nih.govnih.gov These methods can be adapted for this compound. The separation is typically achieved on columns like the Astec Chirobiotic T, which uses a teicoplanin-based glycopeptide as the chiral selector. nih.gov
Alternatively, pre-column derivatization with a chiral reagent can be employed to form diastereomers that are separable on standard reversed-phase columns (e.g., ODS-Hypersil). nih.gov Reagents such as N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂), an analogue of Marfey's reagent, react with the secondary amine to create diastereomeric derivatives that can be resolved and quantified. nih.gov This approach allows for the determination of both chemical purity and diastereomeric/enantiomeric excess in a single chromatographic run.
LC-MS combines the separation power of HPLC/UPLC with the mass-analyzing capability of a mass spectrometer. This technique is particularly powerful for analyzing complex mixtures, allowing for the simultaneous confirmation of the target compound's mass and the detection of any impurities, even those present at trace levels. nih.gov
Table 1: Representative HPLC Conditions for Chiral Separation of N-Methylated Amino Acid Derivatives
| Parameter | Condition | Source |
|---|---|---|
| Column | Astec Chirobiotic T Chiral Phase (10 cm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Gradient elution with A: 0.1% Formic Acid in 2% Acetonitrile (B52724) and B: 0.009% Formic Acid in Methanol (B129727) | nih.gov |
| Flow Rate | 0.5 mL/min | nih.gov |
| Detection | Mass Spectrometry (Multiple Reaction Monitoring) or UV (340 nm after derivatization) | nih.govnih.gov |
| Application | Separation of D-Asp, L-Asp, and N-methyl-D-aspartate | nih.gov |
High-Resolution Mass Spectrometry for Molecular Identification and Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous molecular identification of this compound and for creating a detailed impurity profile. Unlike standard mass spectrometry, HRMS instruments (e.g., Time-of-Flight (TOF) or Orbitrap) measure the mass-to-charge ratio (m/z) of ions with extremely high accuracy (typically <5 ppm). This precision allows for the determination of the elemental composition of the parent ion and any fragments.
For this compound (Chemical Formula: C₁₁H₁₉NO₆), HRMS can confirm the molecular weight by detecting the corresponding molecular ion (e.g., [M+H]⁺, [M+Na]⁺). The high mass accuracy helps to distinguish the target compound from potential impurities that may have the same nominal mass but a different elemental composition.
Impurity profiling by HRMS involves detecting and identifying process-related impurities (e.g., starting materials, by-products from incomplete reactions) and degradation products. For instance, impurities could include the unmethylated precursor, Boc-Asp(OMe)-OH, or products resulting from the loss of the Boc protecting group. Tandem mass spectrometry (MS/MS) experiments on an HRMS platform can further aid in structural elucidation of these unknown impurities by providing characteristic fragmentation patterns. nih.gov
Table 2: Expected HRMS Data for this compound
| Ion Species | Chemical Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₁₁H₂₀NO₆⁺ | 262.1285 |
| [M+Na]⁺ | C₁₁H₁₉NNaO₆⁺ | 284.1105 |
| [M-Boc+H]⁺ | C₆H₁₂NO₄⁺ | 162.0761 |
Spectroscopic Methods for Complex Structural Elucidation (e.g., 2D NMR, IR)
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for the structural elucidation of this compound.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbamate (B1207046), ester, and carboxylic acid functionalities.
N-H Stretch (from Boc group): A weak or absent band, as the nitrogen is N-methylated.
C=O Stretches: Multiple strong bands between 1680-1760 cm⁻¹ corresponding to the urethane (B1682113) (Boc), ester (OMe), and carboxylic acid (OH) carbonyl groups.
C-O Stretches: Strong bands in the 1000-1300 cm⁻¹ region.
O-H Stretch (from carboxylic acid): A very broad band from 2500-3300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1D NMR (¹H and ¹³C) provides primary structural information, 2D NMR techniques are essential for unambiguous assignment of all protons and carbons, especially for complex molecules.
¹H NMR: Would show distinct signals for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the N-methyl group (a singlet around 2.7-3.0 ppm), the methoxy (B1213986) group of the ester (a singlet around 3.7 ppm), and the diastereotopic methylene (B1212753) protons and the alpha-proton of the aspartate backbone (complex multiplets).
¹³C NMR: Would confirm the presence of all 11 carbon atoms, including the distinct carbonyl carbons of the Boc, ester, and carboxylic acid groups, and the quaternary carbon of the Boc group.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.
COSY (Correlation Spectroscopy) identifies proton-proton (H-H) coupling networks, confirming the connectivity within the aspartic acid backbone.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom based on its attached proton's chemical shift. hmdb.ca
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds. This is invaluable for confirming the placement of the Boc group on the nitrogen, the methyl ester on the side-chain carboxyl, and the N-methyl group. For example, an HMBC correlation would be expected from the N-methyl protons to the alpha-carbon and the Boc carbonyl carbon.
The analysis of diastereomers by NMR is also possible, as diastereomers are distinct chemical entities and should, in principle, exhibit separate signals for some or all of their nuclei in the NMR spectrum. nih.gov
Optical Rotation Measurements for Chiral Purity Evaluation
The specific rotation, [α], is a standardized measure of this property. For a chirally pure compound, the measured optical rotation should match the value reported in the literature for that enantiomer under identical conditions. A lower value suggests the presence of the other enantiomer (racemization) or other optically inactive impurities. While not as precise as chiral chromatography for quantifying small amounts of an enantiomeric impurity, it serves as a rapid and straightforward quality control check to confirm that the correct enantiomer has been synthesized and that no significant racemization has occurred during synthesis or purification. For N-tert-butoxycarbonyl (Boc) protected amino acids, this method is routinely used to confirm optical purity. researchgate.netorganic-chemistry.org
Table 3: List of Compound Names Mentioned
| Abbreviation/Common Name | Full Chemical Name |
| This compound | N-(tert-Butoxycarbonyl)-N-methyl-L-aspartic acid 4-methyl ester |
| HPLC | High-Performance Liquid Chromatography |
| UPLC | Ultra-Performance Liquid Chromatography |
| LC-MS | Liquid Chromatography-Mass Spectrometry |
| NMDA | N-Methyl-D-aspartic acid |
| ODS | Octadecylsilane |
| FDNP-Val-NH₂ | N-α-(5-fluoro-2,4-dinitrophenyl)-valine amide |
| HRMS | High-Resolution Mass Spectrometry |
| TOF | Time-of-Flight |
| Boc | tert-Butoxycarbonyl |
| Boc-Asp(OMe)-OH | N-(tert-Butoxycarbonyl)-L-aspartic acid 4-methyl ester |
| NMR | Nuclear Magnetic Resonance |
| IR | Infrared |
| COSY | Correlation Spectroscopy |
| HSQC | Heteronuclear Single Quantum Coherence |
| HMBC | Heteronuclear Multiple Bond Correlation |
Future Research Directions and Emerging Applications
Development of More Efficient and Sustainable Synthetic Routes
Future research will likely prioritize:
Catalytic N-Methylation: Exploring novel catalytic systems that can achieve N-methylation of the aspartic acid backbone with high selectivity and yield, thereby avoiding the use of toxic and expensive methylating agents like methyl iodide or dimethyl sulfate (B86663).
Enzymatic and Biocatalytic Methods: Investigating the use of enzymes or engineered microorganisms to perform stereoselective N-methylation, offering a highly sustainable and atom-economical alternative to traditional chemical methods.
Flow Chemistry Processes: Implementing continuous flow reactors for the synthesis of Boc-N-Me-Asp(OMe)-OH. Flow chemistry can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes.
Reduced Use of Protecting Groups: Developing synthetic strategies that minimize the number of protection and deprotection steps, which would streamline the synthesis, reduce waste, and lower costs. One such approach involves the Leuchart-Wallach reaction, which utilizes formic acid and trioxymethylene for methylation, avoiding more toxic reagents.
A comparative look at existing and potential synthetic strategies highlights the move towards more sustainable practices:
| Synthetic Aspect | Traditional Methods | Future Sustainable Approaches |
| Methylating Agent | Methyl iodide, Dimethyl sulfate (toxic) | Catalytic methylation, Biocatalysis |
| Process Type | Batch processing | Continuous flow chemistry |
| Byproducts | High volume of chemical waste | Reduced waste, recyclable catalysts |
| Efficiency | Multiple protection/deprotection steps | Streamlined, fewer steps |
Expanding the Scope of Chemo- and Regioselective Transformations
The presence of multiple functional groups in this compound (a free carboxylic acid, a methyl ester, and a Boc-protected amine) makes it a prime candidate for exploring complex chemo- and regioselective transformations. Future research will aim to selectively modify one part of the molecule while leaving the others intact, opening up avenues for creating diverse molecular architectures.
Key areas of investigation include:
Orthogonal Deprotection Strategies: Developing and refining methods for the selective removal of either the Boc group (acid-labile) or the methyl ester (saponification) without affecting the other protecting group or the N-methylated backbone. This allows for precise, stepwise modifications.
Side-Chain Modification: Focusing on reactions that selectively target the methyl ester of the side chain. This could involve amidation to create novel aspartimide derivatives or reduction to the corresponding alcohol, leading to new non-natural amino acid analogs.
Decarboxylative Couplings: Investigating the use of the free carboxylic acid as a handle for photoredox or transition-metal-catalyzed decarboxylative coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
These selective transformations are critical for incorporating this compound into complex molecules, such as peptidomimetics with tailored functionalities.
Novel Conjugation and Derivatization Strategies
The ability to conjugate this compound to other molecules is central to its application in drug discovery and materials science. Future research will focus on innovative strategies to attach it to polymers, biomolecules, and surfaces.
Emerging strategies are expected to include:
"Click" Chemistry Handles: Modifying the side chain of the aspartate derivative to include bioorthogonal functional groups like azides or alkynes. This would enable its efficient and specific conjugation to other molecules using "click" chemistry reactions.
Polymer Conjugation: Attaching this compound to biocompatible polymers like polyethylene (B3416737) glycol (PEG) to improve the pharmacokinetic properties of resulting peptidomimetics.
Surface Functionalization: Immobilizing the molecule onto the surface of nanoparticles or other materials to create functionalized surfaces for applications in biosensing or targeted drug delivery.
Dendrimer Construction: Using this compound as a branching unit in the synthesis of dendrimers, which are highly branched, monodisperse macromolecules with potential applications in drug delivery and catalysis.
The N-methylation of the peptide backbone is known to enhance proteolytic stability, making the resulting conjugates more robust for in vivo applications.
Applications in Advanced Materials Science and Bio-inspired Systems
While the primary use of N-methylated amino acids has been in peptide therapeutics, a significant future direction is their application in materials science. The conformational constraints imposed by the N-methyl group can be harnessed to control the self-assembly of peptides and polymers, leading to new bio-inspired materials.
Potential applications in this area include:
Self-Assembling Peptides: Incorporating this compound into short peptide sequences to modulate their self-assembly into well-defined nanostructures like hydrogels, nanotubes, or nanofibers. These materials could find use in tissue engineering and regenerative medicine.
Bio-inspired Polymers: Using this compound as a monomer in the synthesis of "peptoids" or other peptidomimetic polymers. The N-methylation can influence the polymer's secondary structure and properties, such as solubility and resistance to degradation.
Stimuli-Responsive Materials: Designing polymers containing this compound where the side-chain ester or the Boc group can be cleaved in response to specific stimuli (e.g., pH or enzymes), leading to a change in the material's properties.
Functional Surfaces: Creating surfaces with controlled hydrophobicity and biocompatibility by grafting polymers containing this N-methylated amino acid.
The incorporation of N-methylated residues can also improve the solubility and reduce the aggregation of peptides, which is a significant advantage in the development of both therapeutic and material applications.
Q & A
Q. How to resolve contradictions in ¹H NMR data for Boc-N-Me-Asp(OMe)-OH (e.g., unexpected splitting or shifts)?
Answer: Contradictions may arise from:
- Rotameric equilibria: N-Me groups cause restricted rotation. Use variable-temperature NMR (VT-NMR) to observe coalescence.
- Stereochemical impurities: Employ chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers.
- Solvent effects: Compare spectra in CDCl₃ vs. DMSO-d₆. For ambiguous peaks, use 2D NMR (COSY, HSQC) to assign couplings and carbons .
Q. What computational methods validate the stereochemical configuration of this compound?
Answer:
- Density Functional Theory (DFT): Calculate ¹³C NMR chemical shifts (B3LYP/6-31G* level) and compare with experimental data.
- Molecular Dynamics (MD): Simulate solvent interactions to predict rotamer populations.
- X-ray Crystallography: Co-crystallize with a chiral resolving agent (e.g., L-proline) for absolute configuration determination .
Q. How to evaluate the stability of this compound under varying pH and temperature conditions?
Answer: Methodology:
Prepare buffered solutions (pH 2–10) and incubate the compound at 25°C, 40°C, and 60°C.
Withdraw aliquots at 0, 24, 48, and 72 hours.
Analyze degradation by HPLC (C18 column, 220 nm detection).
Key Metrics:
- Half-life (t₁/₂): Calculate using first-order kinetics.
- Degradation Products: Identify via LC-MS/MS (e.g., de-esterification at pH >8).
Stability Table:
| Condition | t₁/₂ (hours) | Major Degradation Pathway |
|---|---|---|
| pH 2, 25°C | >200 | None detected |
| pH 10, 60°C | 12 | Ester hydrolysis → Boc-N-Me-Asp-OH |
Q. How to design experiments investigating the steric effects of the N-Me group on aspartic acid’s reactivity?
Answer:
- Comparative Kinetics: Compare acylation rates of this compound vs. Boc-Asp(OMe)-OH using DCC/HOBt coupling.
- Steric Maps: Generate using molecular modeling software (e.g., MOE) to visualize hindered regions.
- X-ray Analysis: Resolve crystal structures to measure bond angles and torsional strain.
- NMR Titration: Add a bulky reagent (e.g., trityl chloride) and monitor chemical shift perturbations .
Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
